molecular formula C10H11N3O B8664031 5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile

5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile

Cat. No.: B8664031
M. Wt: 189.21 g/mol
InChI Key: IFVXBBXRXBQWAM-UHFFFAOYSA-N
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Description

5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a hydroxyl group and a picolinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile can be achieved through several methods. One notable approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization to form isoxazolopyridines, which are then converted to the desired picolinonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but differ in the substituents on the pyridine ring.

    Pyrrolidinone derivatives: Compounds with a pyrrolidinone ring instead of a pyrrolidine ring.

Uniqueness

5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which confer distinct reactivity and binding properties. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3O/c11-5-8-1-2-9(6-12-8)13-4-3-10(14)7-13/h1-2,6,10,14H,3-4,7H2

InChI Key

IFVXBBXRXBQWAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=CN=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chloropicolinonitrile (2 g, 14.4 mmol), pyrrolidin-3-ol hydrochloride (2 g, 25.9 mmol) and K2CO3 (4 g, 28.9 mmol) in DMF (15 mL) was stirred at 140□ for 16 h. The organic solvent was removed under vacuum and the residue was taken into DCM (200 mL). Solid was removed by filtration and the filtrate was concentrated to give crude product (2.0 g yield 73%) as a yellow solid. [LCMS: RtA=1.19 min, m/z 190.2 [M+H]+].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
73%

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